REACTION_SMILES
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[C:18]([CH:19]=[CH:20][CH3:21])(=[O:22])[OH:23].[CH3:1][CH:2]1[CH2:3][CH:4]([OH:5])[CH2:6][C:7]([CH3:8])([CH3:9])[CH2:10]1.[CH3:25][O:26][C:27]([CH3:28])([CH3:29])[CH3:30].[Cl-:17].[OH2:24].[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1>>[CH3:1][CH:2]1[CH2:3][CH:4]([O:5][C:18]([CH:19]=[CH:20][CH3:21])=[O:22])[CH2:6][C:7]([CH3:8])([CH3:9])[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CC(O)CC(C)(C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CC=CC(=O)OC1CC(C)CC(C)(C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |